molecular formula C24H23N3O5S2 B11209416 N-(2,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11209416
M. Wt: 497.6 g/mol
InChI Key: RZEXYLDBSCEZQF-UHFFFAOYSA-N
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Description

    N-(2,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: is a synthetic organic compound with a complex structure. It combines elements from various chemical families, making it interesting for both medicinal and synthetic chemistry.

  • The compound’s core consists of a thieno[3,2-d]pyrimidine ring, which is fused with a phenyl ring bearing two methoxy groups (at positions 2 and 5). Additionally, it features a benzyl group with a methoxy substituent at position 4.
  • The acetamide functional group (CONH₂) is attached to the thieno[3,2-d]pyrimidine ring, providing a handle for further modifications.
  • Preparation Methods

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  • Chemical Reactions Analysis

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  • Scientific Research Applications

      Medicinal Chemistry:

  • Mechanism of Action

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  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C24H23N3O5S2

    Molecular Weight

    497.6 g/mol

    IUPAC Name

    N-(2,5-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide

    InChI

    InChI=1S/C24H23N3O5S2/c1-30-16-6-4-15(5-7-16)13-27-23(29)22-18(10-11-33-22)26-24(27)34-14-21(28)25-19-12-17(31-2)8-9-20(19)32-3/h4-12H,13-14H2,1-3H3,(H,25,28)

    InChI Key

    RZEXYLDBSCEZQF-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC

    Origin of Product

    United States

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